Cas no 897454-30-7 (8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione)

8-{(2-クロロフェニル)メチルスルファニル}-1,3,9-トリメチル-2,3,6,9-テトラヒドロ-1H-プリン-2,6-ジオンは、複雑なプリン骨格を有する有機化合物です。この化合物は、2-クロロベンジルチオ基が導入された構造特徴を持ち、高い分子多様性を示します。特に、1,3,9位のメチル基置換により立体障害が調整可能で、分子間相互作用の制御に優れています。2,6-ジオン構造は電子求引性を示し、反応性サイトとして機能します。この化合物は医薬品中間体としての潜在性があり、特に神経科学分野での生物活性が期待されます。結晶性が良好で精製プロセスに適しており、安定性にも優れています。

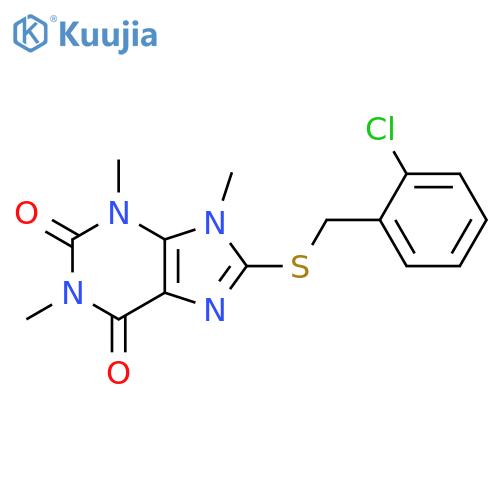

897454-30-7 structure

商品名:8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

- 1H-Purine-2,6-dione, 8-[[(2-chlorophenyl)methyl]thio]-3,9-dihydro-1,3,9-trimethyl-

- 897454-30-7

- 8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

-

- インチ: 1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3

- InChIKey: ZAUNKUSMLDCFQI-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(N(C)C(=O)N(C)C2=O)N(C)C=1SCC1=CC=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 351.0682496g/mol

- どういたいしつりょう: 351.0682496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 555.2±60.0 °C(Predicted)

- 酸性度係数(pKa): -1.27±0.70(Predicted)

8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2599-0133-10mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 10mg |

$79.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-4mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 4mg |

$66.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-3mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 3mg |

$63.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-1mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 1mg |

$54.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-10μmol |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 10μl |

$69.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-2mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 2mg |

$59.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-50mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 50mg |

$160.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-20μmol |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 20μl |

$79.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-2μmol |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 2μl |

$57.0 | 2023-05-19 | |

| Life Chemicals | F2599-0133-5mg |

8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |

897454-30-7 | 90%+ | 5mg |

$69.0 | 2023-05-19 |

8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

897454-30-7 (8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量